molecular formula C12H20ClNO2 B4235354 2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride

2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride

Cat. No. B4235354
M. Wt: 245.74 g/mol
InChI Key: HXQMYPLWZSJGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as MBCB and has been used in various studies due to its unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride is not fully understood. However, it is believed to act as a chiral auxiliary in various reactions. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase.
Biochemical and Physiological Effects:
2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It has also been shown to have antitumor activity and to inhibit the growth of certain cancer cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride in lab experiments include its unique properties, its ability to act as a chiral auxiliary, and its various biochemical and physiological effects. However, its limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are many future directions for the use of 2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride in scientific research. One possible direction is the development of new drugs based on its unique properties. Additionally, it could be used in the study of enzyme kinetics and in the development of new catalysts. Further research is also needed to fully understand its mechanism of action and its potential toxicity.
Conclusion:
In conclusion, 2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride is a unique and versatile compound that has many potential applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, there are many future directions for its use in the development of new drugs and in the study of enzyme kinetics.

Scientific Research Applications

2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride has been used in various scientific studies due to its unique properties. It has been used as a chiral building block for the synthesis of various compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, it has been used in the development of new drugs and in the study of enzyme kinetics.

properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-3-11(9-14)13-8-10-4-6-12(15-2)7-5-10;/h4-7,11,13-14H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQMYPLWZSJGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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